molecular formula C16H15N3O3S B351248 2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide CAS No. 948678-84-0

2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B351248
CAS No.: 948678-84-0
M. Wt: 329.4g/mol
InChI Key: DNNGJHYVNYTCSV-UHFFFAOYSA-N
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Description

2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide is an organic compound with the molecular formula C16H15N3O3S. It is a white crystalline solid that is soluble in some organic solvents such as chloroform and dimethyl sulfoxide. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide can be achieved through a multi-step process:

  • Step 1: Formation of 4-[(4-methylphenyl)sulfamoyl]benzonitrile

    • React 4-aminobenzenesulfonamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form 4-[(4-methylphenyl)sulfamoyl]benzonitrile.
    • Reaction conditions: Room temperature, stirring for several hours.
  • Step 2: Cyanoacetylation

    • React 4-[(4-methylphenyl)sulfamoyl]benzonitrile with cyanoacetic acid in the presence of a catalyst such as triethylamine to form this compound.
    • Reaction conditions: Reflux in ethanol for several hours.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of various oxidized derivatives.
  • Reduction

    • Reduction of the cyano group can lead to the formation of primary amines.
  • Substitution

    • The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines and alcohols.

Major Products

    Oxidation: Oxidized derivatives of the cyano group.

    Reduction: Primary amines.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of various heterocyclic compounds.
    • Employed in the development of new materials with specific properties.
  • Biology

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential as a pharmaceutical intermediate.
    • Investigated for its potential therapeutic effects in various diseases.
  • Industry

    • Used in the production of specialty chemicals.
    • Employed in the development of new polymers and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The cyano group and the sulfonamide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(4-sulfamoylphenyl)acetamide
  • 2-cyano-N-(4-methylphenyl)acetamide
  • 2-cyano-N-(4-aminophenyl)acetamide

Uniqueness

2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide is unique due to the presence of both the cyano group and the sulfonamide group, which confer specific chemical and biological properties

Properties

IUPAC Name

2-cyano-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-12-2-4-14(5-3-12)19-23(21,22)15-8-6-13(7-9-15)18-16(20)10-11-17/h2-9,19H,10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNGJHYVNYTCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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